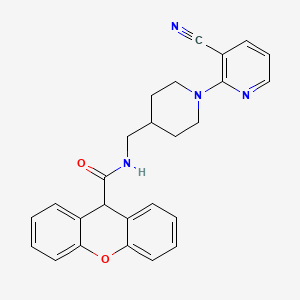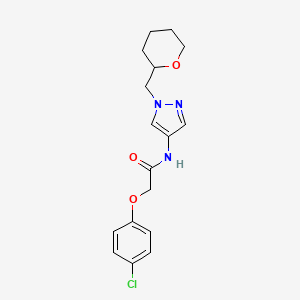
N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C29H30ClN3O3 and its molecular weight is 504.03. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
A study by Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones, which share a similar structural motif to the queried compound, demonstrated significant antitumor activity. These compounds exhibited broad-spectrum antitumor properties and were found to be 1.5–3.0 times more potent than the positive control, 5-FU. Molecular docking studies suggested these compounds inhibit growth by targeting ATP binding sites of EGFR-TK and B-RAF kinase, indicating their potential in cancer therapy (Al-Suwaidan et al., 2016).
Synthesis Methodologies
Research on the synthesis of functionalized dihydropyrimidinones and polyhydroquinolines, as conducted by Guggilapu et al. (2016), employs methodologies that could be relevant for synthesizing compounds like the one . This study highlights the use of molybdenum(VI) dichloride dioxide (MoO2Cl2) for the efficient synthesis of biologically important derivatives, showcasing an approach that could be applied to the synthesis of complex quinazolinone derivatives (Guggilapu et al., 2016).
Potential for Dye-Sensitized Solar Cells (DSSCs)
The work by Wu et al. (2009) on carboxylated cyanine dyes for improving photoelectric conversion efficiency in dye-sensitized solar cells (DSSCs) demonstrates the applicability of complex organic compounds in renewable energy. While not directly related, the structural complexity and functionalization strategy of the compound suggest its potential utility in similar applications, such as sensitizers in DSSCs (Wu et al., 2009).
Antimicrobial Applications
Patel and Shaikh (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, indicating the potential of quinazolinone derivatives in developing new antimicrobial agents. This research suggests that the queried compound, due to its quinazolinone core, might also possess antimicrobial properties (Patel & Shaikh, 2011).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-[1-[(2,5-dimethylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30ClN3O3/c1-20-9-10-21(2)23(18-20)19-33-26-7-4-3-6-25(26)28(35)32(29(33)36)17-5-8-27(34)31-16-15-22-11-13-24(30)14-12-22/h3-4,6-7,9-14,18H,5,8,15-17,19H2,1-2H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZZBGWKYIDUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-4-(1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

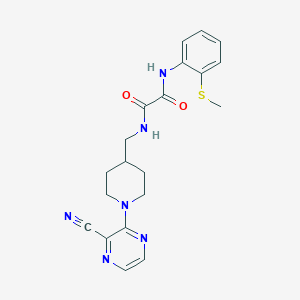
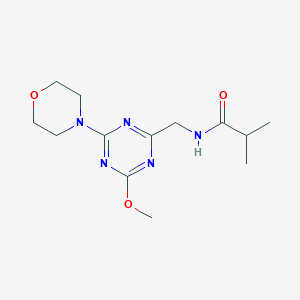
![2-[(2-Methoxyethyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2777123.png)


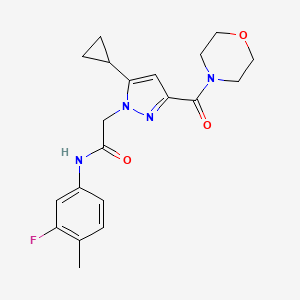
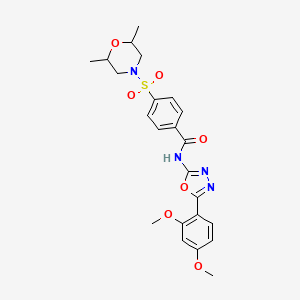
![9-(furan-2-ylmethyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2777131.png)
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide](/img/structure/B2777132.png)
![5-Ethyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2777133.png)
![6-ethyl 3-methyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2777134.png)

